molecular formula C9H12O3 B13318048 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal

Cat. No.: B13318048
M. Wt: 168.19 g/mol
InChI Key: QZKKQKAKZULTCI-UHFFFAOYSA-N
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Description

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is a chemical compound characterized by its unique bicyclic structure. This compound is part of the 7-oxabicyclo[2.2.1]heptane family, which is known for its interesting biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure.

    Cantharidin: A natural product with a 7-oxabicyclo[2.2.1]heptane core, known for its biological activity.

    Norcantharidin: A derivative of cantharidin with similar properties.

Uniqueness

3-{7-Oxabicyclo[2.2.1]heptan-2-yl}-3-oxopropanal is unique due to its specific functional groups and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(7-oxabicyclo[2.2.1]heptan-2-yl)-3-oxopropanal

InChI

InChI=1S/C9H12O3/c10-4-3-8(11)7-5-6-1-2-9(7)12-6/h4,6-7,9H,1-3,5H2

InChI Key

QZKKQKAKZULTCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C(=O)CC=O

Origin of Product

United States

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